(E)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide
Description
This compound features a hybrid structure combining a tetrahydro-2H-thiopyran ring, a piperidine scaffold, and a thiophen-3-yl acrylamide moiety. The thiopyran ring introduces sulfur into the heterocyclic system, which may enhance lipophilicity and influence metabolic stability compared to oxygen-containing analogs.
Properties
IUPAC Name |
(E)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]-3-thiophen-3-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2OS2/c21-18(2-1-16-5-10-23-14-16)19-13-15-3-8-20(9-4-15)17-6-11-22-12-7-17/h1-2,5,10,14-15,17H,3-4,6-9,11-13H2,(H,19,21)/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHIBZUVFTXBMP-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CSC=C2)C3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CSC=C2)C3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Acrylamide moiety : Essential for its reactivity.
- Thiophene ring : Contributes to electronic properties and biological activity.
- Tetrahydro-2H-thiopyran and piperidine groups : These functional groups may influence the compound's pharmacokinetics and interaction with biological targets.
Anti-inflammatory and Analgesic Properties
Preliminary studies suggest that (E)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide exhibits significant anti-inflammatory and analgesic effects. The mechanism of action likely involves modulation of cellular signaling pathways through interactions with specific molecular targets, such as enzymes or receptors.
Interaction Studies
Research indicates that the compound can bind to various receptors or enzymes, enhancing its pharmacological profile. Interaction studies have focused on:
- Nicotinic acetylcholine receptors : Enhancing α7 receptor activity while exhibiting antagonistic properties towards α9α10 receptors.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the acrylamide moiety may interact with nucleophilic sites in proteins or enzymes, potentially inhibiting their function. This interaction could modulate pathways involved in inflammation and pain perception.
Synthesis
The synthesis of (E)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide typically involves multiple synthetic steps, including:
- Formation of the tetrahydrothiopyran derivative.
- Introduction of the piperidine group.
- Coupling with the thiophene-acrylamide moiety.
Study 1: Antinociceptive Activity
In a mouse model of neuropathic pain induced by oxaliplatin, the compound demonstrated significant pain-relieving effects without impairing motor coordination or locomotor activity. This suggests a favorable safety profile for potential therapeutic use.
Study 2: Antiviral Activity
Related compounds within the thiopyran family have shown antiviral properties against herpesviruses, indicating potential applications in treating viral infections . Although specific data on this compound's antiviral activity is limited, its structural similarities suggest it may exhibit comparable effects.
Comparative Analysis
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential pharmacological properties. Research indicates that compounds similar to (E)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide exhibit various biological activities, including:
- Antiviral Activity : Compounds with similar structures have demonstrated efficacy against viral infections, including inhibition of viral entry mechanisms. For instance, studies have shown that derivatives can inhibit interactions between viral proteins and host cell receptors, which is essential for viral entry into cells .
- Neuropharmacological Effects : Preliminary studies suggest that this compound may exhibit anxiolytic and anticonvulsant properties through interactions with neurotransmitter systems, particularly serotonin and dopamine receptors .
Materials Science
In addition to its biological applications, (E)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide can be utilized in materials science for developing novel polymers and coatings due to its acrylamide functionality. The ability to form cross-linked networks makes it suitable for applications in:
- Biocompatible Materials : Used in drug delivery systems or tissue engineering scaffolds. Research has demonstrated that acrylamide-based polymers can enhance biocompatibility and mechanical properties when modified with bioactive compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of thiophene derivatives:
- Antiviral Efficacy : A study evaluated the antiviral activity of various thiophene derivatives against Ebola virus pseudotypes, indicating that compounds retaining specific functional groups maintain significant antiviral activity .
- Neuropharmacological Assessment : In animal models, compounds similar to this compound exhibited reduced anxiety-like behaviors, suggesting potential therapeutic applications in anxiety disorders .
- Mechanistic Studies : Research indicated that modifications to the piperidine moiety significantly affected the compound's ability to inhibit viral entry, underscoring the importance of specific structural features for maintaining biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene Positional Isomers
- (E)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide ():
- Key Difference : Thiophen-2-yl substituent (vs. thiophen-3-yl in the target compound).
- Structural Impact : The 2-positional isomer may alter electronic distribution and steric interactions with target proteins. The 2-hydroxyethoxy group on the thiopyran increases hydrophilicity compared to the unsubstituted thiopyran in the target compound.
- Implications : Bioavailability and binding affinity could differ due to substituent polarity and spatial orientation .
Piperazine-Based Analogs ()
The European patent describes compounds such as N-[(1R,3S)-3-isopropyl-3-({4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine and its derivatives. These share a tetrahydro-2H-pyran core but differ in key aspects:
- Structural Impact: The thiopyran in the target compound may confer higher metabolic resistance compared to the pyran-based analogs due to sulfur’s lower electronegativity.
Piperidine vs. Piperazine Scaffolds
- The target compound uses a piperidine scaffold, while patent analogs () employ piperazine. Piperidine: Six-membered ring with one nitrogen; less polarizable than piperazine.
- Implications : Piperazine-containing compounds may exhibit stronger binding to targets requiring dual hydrogen-bond interactions, such as GPCRs or enzymes with acidic residues .
Pharmacological and Physicochemical Considerations
- Solubility : The thiopyran and acrylamide groups in the target compound likely reduce aqueous solubility compared to the hydroxyethoxy-substituted analog in .
- Metabolic Stability : Sulfur in thiopyran may slow oxidative metabolism (vs. pyran analogs), but the acrylamide group could be susceptible to hydrolysis.
- Target Selectivity : The thiophen-3-yl group may favor interactions with cysteine-rich domains (e.g., kinases), whereas trifluoromethylpyridyl groups in patent compounds could target aromatic pocket-containing receptors .
Q & A
Q. What are the critical synthetic pathways for constructing the thiopyran-piperidine core of the compound?
The thiopyran-piperidine core can be synthesized via:
- Thiopyran synthesis : Cyclization of dimethyl 3,3′-thiobispropanoate with NaOMe in THF, followed by decarboxylation in refluxing 10% aqueous H₂SO₄ to yield tetrahydro-4H-thiopyran-4-one (>75% yield) .
- Piperidine coupling : Reductive amination using Na(OAc)₃BH in dichloroethane (DCE) with catalytic acetic acid to link tetrahydro-2H-thiopyran-4-yl to piperidin-4-ylmethyl .
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH) to isolate intermediates.
Q. How is the acrylamide linkage introduced, and what reaction conditions ensure stereochemical control?
The acrylamide group is formed via nucleophilic acyl substitution:
- Step 1 : React 3-(thiophen-3-yl)acryloyl chloride with the piperidine-thiopyran intermediate in anhydrous DCM.
- Conditions : Triethylamine (Et₃N) as a base, 0°C to room temperature, 3–12 hours.
- Stereochemical control : Use of (E)-configured acryloyl chloride and inert atmosphere to minimize isomerization .
Q. What spectroscopic and analytical methods validate the compound’s structure?
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., thiopyran protons at δ 2.5–3.0 ppm, acrylamide carbonyl at ~165 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ matching theoretical m/z).
- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can computational modeling predict target interactions and pharmacokinetic properties?
- Molecular docking : Use Schrödinger Suite or AutoDock to simulate binding to kinase domains (e.g., EGFR or MAPK), prioritizing hydrogen bonding with the acrylamide carbonyl and hydrophobic interactions with the thiopyran-thiophene system .
- ADMET prediction : Tools like ACD/Labs Percepta estimate logP (~3.2), aqueous solubility (~0.05 mg/mL), and CYP450 metabolism liabilities (e.g., CYP3A4 oxidation of the thiophene ring) .
Q. What strategies improve aqueous solubility without compromising target affinity?
- Structural modifications : Introduce polar groups (e.g., hydroxyl or morpholine) on the piperidine nitrogen or thiophene ring.
- Prodrug approach : Convert the acrylamide to a phosphate ester for enhanced solubility, with enzymatic cleavage in vivo .
- Formulation : Use cyclodextrin-based encapsulation or PEGylation to increase bioavailability .
Q. How can Design of Experiments (DoE) optimize reaction yields and purity?
- Variables : Temperature, catalyst loading (e.g., NaOMe concentration), and solvent ratio (THF/H₂O) for thiopyran synthesis .
- Response surface methodology (RSM) : Identify optimal conditions (e.g., 65°C, 12-hour reaction time) to maximize yield (>80%) and minimize byproducts (e.g., decarboxylation side products) .
- Flow chemistry : Continuous-flow systems for scalable, reproducible acrylamide coupling with real-time HPLC monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
